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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanamine

Cat. No.: B1352114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Methoxyphenyl)ethanamine (CAS No: 62409-13-6 for the racemic mixture). The information

presented herein is essential for the identification, characterization, and quality control of this

compound in research and development settings. This document details predicted Nuclear

Magnetic Resonance (NMR) data, characteristic Infrared (IR) absorption frequencies, and

anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, standardized

experimental protocols for acquiring such spectroscopic data are provided.

Chemical Structure and Properties
IUPAC Name: 1-(3-methoxyphenyl)ethanamine

Molecular Formula: C₉H₁₃NO

Molecular Weight: 151.21 g/mol
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Structure: 

Image Source: PubChem CID 4612058

Spectroscopic Data
The following sections present the spectroscopic data for 1-(3-Methoxyphenyl)ethanamine. It

is important to note that the NMR data is predicted based on established spectroscopic

principles, as experimental spectra for this specific compound are not readily available in the

public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data is predicted and should be used as a reference. Actual

experimental values may vary depending on the solvent, concentration, and instrument.

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.25 t 1H Ar-H (H5)

~ 6.90 d 1H Ar-H (H6)

~ 6.85 d 1H Ar-H (H4)

~ 6.80 s 1H Ar-H (H2)

~ 4.10 q 1H CH-NH₂

~ 3.80 s 3H OCH₃

~ 1.50 (broad s) s 2H NH₂

~ 1.40 d 3H CH₃

2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~ 160.0 Ar-C (C3)

~ 147.0 Ar-C (C1)

~ 129.5 Ar-C (C5)

~ 118.0 Ar-C (C6)

~ 112.0 Ar-C (C4)

~ 111.0 Ar-C (C2)

~ 55.0 OCH₃

~ 51.0 CH-NH₂

~ 25.0 CH₃

Infrared (IR) Spectroscopy
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The following table lists the expected characteristic infrared absorption bands for 1-(3-
Methoxyphenyl)ethanamine based on its functional groups. An experimental FTIR spectrum

has been reported for the enantiomers of this compound, obtained using a Bruker Tensor 27

FT-IR instrument with a neat technique.

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3250 Medium, Broad N-H stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1600, 1490 Strong Aromatic C=C stretch

1260 - 1200 Strong Aryl C-O stretch (asymmetric)

1050 - 1020 Strong Aryl C-O stretch (symmetric)

880 - 780 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum of 1-(3-Methoxyphenyl)ethanamine is expected to show a molecular ion

peak and several characteristic fragment ions. The molecular weight of the compound is

151.21 g/mol . GC-MS data for this compound is available, with prominent ions observed at m/z

137, 136, and 109.

2.3.1. Tabulated Mass Spectrometry Data
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m/z Relative Intensity Proposed Fragment Ion

151 Moderate [M]⁺ (Molecular Ion)

136 High [M - CH₃]⁺

109 Moderate [M - C₂H₄N]⁺

108 High [M - CH₃ - CO]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl ion)

2.3.2. Proposed Fragmentation Pathway

The primary fragmentation is expected to involve the loss of a methyl group from the

ethylamine side chain to form a stable benzylic cation at m/z 136. Subsequent loss of carbon

monoxide (CO) from the methoxy group can lead to the ion at m/z 108. Another significant

fragmentation pathway involves the cleavage of the C-C bond of the ethylamine side chain,

resulting in the formation of the methoxybenzyl cation at m/z 136.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Accurately weigh approximately 10-20 mg of 1-(3-Methoxyphenyl)ethanamine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
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3.1.2. Data Acquisition

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a

30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of

scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Place a small drop of 1-(3-Methoxyphenyl)ethanamine directly onto the ATR crystal.

3.2.2. Data Acquisition

Collect a background spectrum of the empty ATR crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Process the data by performing a background subtraction.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Prepare a dilute solution of 1-(3-Methoxyphenyl)ethanamine in a volatile organic solvent

(e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

3.3.2. Data Acquisition (GC-MS)
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Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph (GC)

inlet.

Separate the components on a suitable capillary column (e.g., a non-polar column like DB-

5ms).

The eluent from the GC is introduced into the mass spectrometer.

Acquire mass spectra using electron ionization (EI) at a standard energy of 70 eV over a

mass range of m/z 40-400.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of 1-(3-
Methoxyphenyl)ethanamine.
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Caption: Workflow for Spectroscopic Analysis.
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Available at: [https://www.benchchem.com/product/b1352114#spectroscopic-data-for-1-3-
methoxyphenyl-ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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